(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of indenones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves a multi-step process. One common method includes the condensation of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indenone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry
The compound is also used in the industrial sector for the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(dimethylamino)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one: Lacks the fluorine atom at the 7-position.
(2Z)-2-[(dimethylamino)methylidene]-7-chloro-3-phenyl-2,3-dihydro-1H-inden-1-one: Contains a chlorine atom instead of fluorine.
(2Z)-2-[(dimethylamino)methylidene]-7-bromo-3-phenyl-2,3-dihydro-1H-inden-1-one: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom at the 7-position in (2Z)-2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one imparts unique chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
(2Z)-2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-20(2)11-14-16(12-7-4-3-5-8-12)13-9-6-10-15(19)17(13)18(14)21/h3-11,16H,1-2H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDUVQUJNYWREQ-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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